molecular formula C20H30N2O4 B6664815 1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid

1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664815
M. Wt: 362.5 g/mol
InChI Key: WAIRVPPUGGLUCN-UHFFFAOYSA-N
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Description

1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. This compound combines the adamantane moiety with a piperidine ring, which is often found in bioactive molecules.

Preparation Methods

The synthesis of 1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid can be compared with other adamantane derivatives and piperidine-containing compounds:

Properties

IUPAC Name

1-[2-[adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-21(12-17(23)22-4-2-3-16(11-22)18(24)25)19(26)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-16H,2-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIRVPPUGGLUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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